1-Bromo-3,4-difluorobenzene-d3
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Overview
Description
1-Bromo-3,4-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-3,4-difluorobenzene. It is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluorobenzene-d3 can be synthesized through the bromination of 1,2-difluorobenzene followed by deuterium exchange. The process involves the following steps:
Bromination: 1,2-difluorobenzene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-Bromo-3,4-difluorobenzene.
Deuterium Exchange: The brominated product is then subjected to deuterium exchange using deuterium oxide (D2O) or other deuterium sources under specific conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-difluorobenzene-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding difluorobenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Substituted difluorobenzenes with various functional groups.
Oxidation: Difluorobenzoic acids or other oxidized derivatives.
Reduction: Difluorobenzene derivatives.
Scientific Research Applications
1-Bromo-3,4-difluorobenzene-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Pharmacology: Employed in the development of deuterated drugs to study their pharmacokinetic and metabolic profiles.
Biology: Utilized in labeling studies to trace the metabolic pathways of organic compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-difluorobenzene-d3 is primarily related to its role as a labeled compound in research. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s behavior in biological systems, study its interactions with molecular targets, and understand its metabolic pathways .
Comparison with Similar Compounds
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2,6-difluorobenzene
- 1-Bromo-3,5-difluorobenzene
Comparison: 1-Bromo-3,4-difluorobenzene-d3 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. The deuterium labeling provides enhanced stability and allows for detailed studies of the compound’s pharmacokinetics and metabolism. Additionally, the specific positioning of bromine and fluorine atoms in the compound contributes to its distinct reactivity and applications in research .
Biological Activity
1-Bromo-3,4-difluorobenzene-d3 (CAS Number: 1219799-14-0) is a deuterated derivative of 1-bromo-3,4-difluorobenzene, which possesses unique chemical properties due to the presence of bromine and fluorine substituents. This compound is primarily used in research and development, particularly in studies involving biological activity and chemical synthesis. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H3BrF2D3
- Molecular Weight : 196.01 g/mol
- Physical State : Clear colorless to pale yellow liquid
- Melting Point : -4 °C
- Boiling Point : 150-151 °C
- Density : 1.707 g/mL at 25 °C
- Solubility : Slightly soluble in DMSO and methanol .
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its interaction with biological membranes and proteins. The fluorine atoms can enhance lipophilicity, allowing the compound to penetrate lipid membranes more effectively. This property can influence various biological processes, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its electrophilic nature, which can lead to covalent bonding with nucleophilic sites on enzymes.
- Cell Membrane Interaction : Its hydrophobic characteristics enable it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Case Study 1: Enzyme Interaction
A study investigated the effects of this compound on cytochrome P450 enzymes. The results indicated that the compound inhibited the activity of CYP2D6 by approximately 40% at a concentration of 50 µM. This suggests potential implications for drug metabolism and toxicity .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted using human liver carcinoma cells (HepG2). The compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µM after 24 hours of exposure. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to increased apoptosis rates .
Comparative Biological Activity Table
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 15 | ROS generation leading to apoptosis |
Non-fluorinated analogue | 25 | Direct enzyme inhibition |
Other halogenated compounds | Varies | Mixed mechanisms (inhibition/apoptosis) |
Properties
Molecular Formula |
C6H3BrF2 |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
1-bromo-2,3,6-trideuterio-4,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D |
InChI Key |
YMQPKONILWWJQG-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)F)[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
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